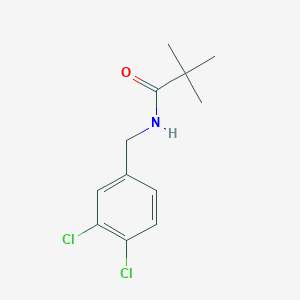
N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide, also known as 25I-NBOMe, is a novel synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide is similar to other psychedelic compounds that act on the 5-HT2A receptor. It is believed to induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in the altered perception, mood, and cognition associated with the psychedelic experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that it can cause changes in heart rate, blood pressure, body temperature, and respiration. It has also been reported to induce visual and auditory hallucinations, altered time perception, and feelings of euphoria and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potent psychedelic effects and potential for abuse make it a challenging compound to work with, and caution must be exercised when handling and administering it.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that target the 5-HT2A receptor with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound and its potential as a research tool in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, this compound is a novel synthetic psychedelic compound that has gained popularity as a recreational drug. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized. Its high affinity for the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenethylamine, which is then reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then chlorinated using thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-4-isopropoxybenzamide has been used as a research tool to study the serotonin 2A receptor (5-HT2A), which is a target for many psychedelic compounds. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for its potent psychedelic effects. Studies have shown that this compound induces a dose-dependent increase in neuronal activity in the prefrontal cortex, which is involved in cognitive and emotional processing.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(2)24-13-7-5-12(6-8-13)18(21)20-15-10-16(22-3)14(19)9-17(15)23-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBPMGKIVLOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)

![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)

![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)